

# Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

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## Compound of Interest

**Compound Name:** 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

**Cat. No.:** B090265

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, **2-Bromo-5-(trifluoromethyl)pyridin-3-amine**. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information on closely related isomers with predicted values from computational models to offer a valuable resource for researchers in drug discovery and development. Furthermore, detailed, adaptable experimental protocols for the synthesis and characterization of this compound are provided.

## Core Physicochemical Data

The precise experimental determination of the physicochemical properties of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is not extensively documented in publicly available literature. The data presented below is a combination of information for the specific compound where available, data for its isomers, and computationally predicted values to serve as a baseline for experimental design.

Table 1: Structural and Identification Data

Property	Value	Source
IUPAC Name	2-Bromo-5-(trifluoromethyl)pyridin-3-amine	N/A
CAS Number	1211515-87-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrF <sub>3</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	241.01 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	C1=C(C=NC(=C1Br)N)C(F)(F)F	N/A

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Melting Point	98-101 °C	Based on the isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	~221.7 °C	Predicted for the isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. <a href="#">[4]</a>
pKa (acidic)	~1.79	Predicted for the pyridinium ion of the isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. <a href="#">[4]</a>
logP	~2.8	Computationally predicted for the related compound 2-Bromo-5-(trifluoromethyl)pyridine. <a href="#">[5]</a>
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane.	Based on the general characteristics of similar aromatic amines and the isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. <a href="#">[3]</a>

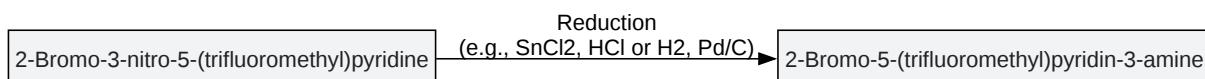
# Experimental Protocols

The following sections detail proposed experimental methodologies for the synthesis and determination of key physicochemical properties of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine**. These protocols are based on established chemical principles and procedures for analogous compounds.

## Synthesis Protocol: A Plausible Route

A feasible synthetic route to **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** can be adapted from established methods for the synthesis of substituted pyridines. A common strategy involves the introduction of the amino group onto a pre-functionalized pyridine ring.

Reaction Scheme:



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Caption: Proposed synthesis of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine**.

Detailed Procedure:

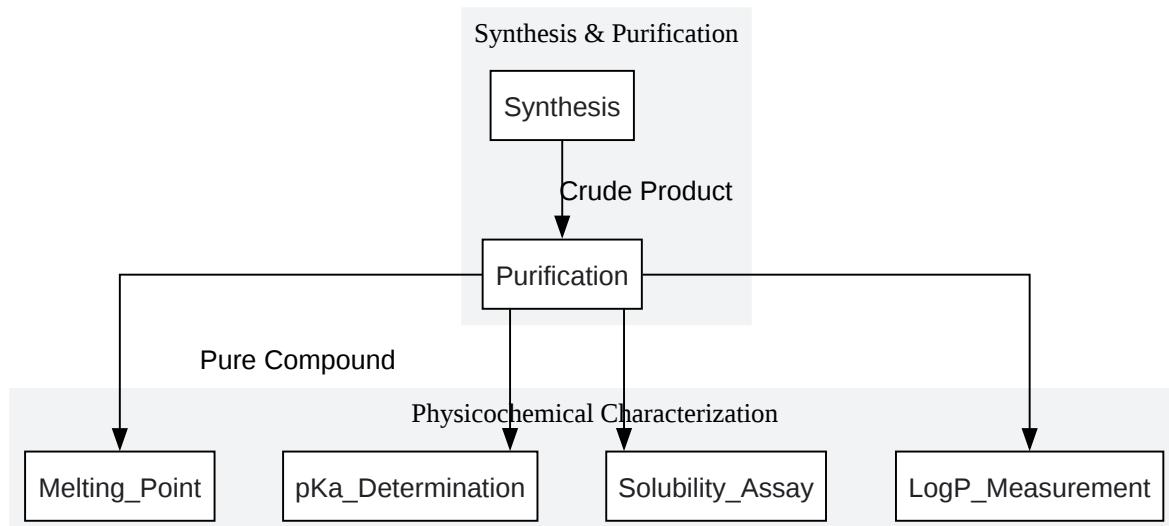
- Starting Material: 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine. This precursor can be synthesized through nitration of 2-Bromo-5-(trifluoromethyl)pyridine.
- Reduction of the Nitro Group:
  - To a solution of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride ( $\text{SnCl}_2$ ) in the presence of concentrated hydrochloric acid, or conduct catalytic hydrogenation using hydrogen gas and a palladium on carbon ( $\text{Pd/C}$ ) catalyst.
  - If using  $\text{SnCl}_2$ , the reaction mixture is typically stirred at an elevated temperature (e.g., 50-70 °C) for several hours until the reaction is complete, as monitored by thin-layer

chromatography (TLC).

- For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.
- Work-up and Purification:
  - After completion of the reaction, the mixture is cooled to room temperature.
  - If an acidic medium was used, the reaction is carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.
  - The aqueous solution is then extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
  - The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure **2-Bromo-5-(trifluoromethyl)pyridin-3-amine**.

## Physicochemical Property Determination

The following are standard experimental protocols that can be employed to determine the key physicochemical properties of the synthesized compound.



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Caption: General experimental workflow for material characterization.

#### 1. Melting Point Determination:

- Apparatus: Capillary melting point apparatus.
- Procedure:
  - A small amount of the dry, crystalline **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
  - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow

melting range is indicative of high purity.

### 2. pKa Determination (Potentiometric Titration):

- Apparatus: pH meter, burette, magnetic stirrer.
- Procedure:
  - A precisely weighed amount of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is dissolved in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).
  - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
  - A titration curve is generated by plotting the pH versus the volume of titrant added.
  - The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

### 3. Solubility Determination (Shake-Flask Method):

- Apparatus: Shaking incubator or wrist-action shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure:
  - An excess amount of solid **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is added to a known volume of the solvent of interest (e.g., water, buffer solutions at different pH values, or organic solvents) in a sealed vial.
  - The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - The saturated solution is then separated from the excess solid by centrifugation or filtration.

- The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

#### 4. LogP Determination (HPLC Method):

- Apparatus: High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.
- Procedure:
  - A calibration curve is generated by plotting the logarithm of the retention times of a series of standard compounds with known LogP values against their LogP values.
  - A solution of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is injected into the HPLC system under the same chromatographic conditions used for the standards.
  - The retention time of the compound is measured.
  - The LogP of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is then calculated from its retention time using the calibration curve.

## Conclusion

While experimental data for **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** remains scarce, this guide provides a foundational understanding of its key physicochemical properties through the use of data from isomers and computational predictions. The detailed experimental protocols offer a clear path for researchers to synthesize and characterize this compound, enabling further investigation into its potential applications in medicinal chemistry and materials science. As a novel compound, further experimental validation of its properties is crucial for its successful application in research and development.

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